molecular formula C11H15NO5 B14315979 Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate CAS No. 110189-96-3

Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate

Katalognummer: B14315979
CAS-Nummer: 110189-96-3
Molekulargewicht: 241.24 g/mol
InChI-Schlüssel: UWHZJRGWMVAQIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate: is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a carboxylate group and a diethoxymethylideneamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with diethoxymethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. Additionally, the furan ring can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
  • Methyl 5-(2-Nitrophenyl)furan-2-carboxylate

Comparison: Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate is unique due to the presence of the diethoxymethylideneamino group, which imparts distinct chemical and biological properties In comparison, similar compounds with different substituents on the furan ring may exhibit varying reactivity and biological activities

Eigenschaften

CAS-Nummer

110189-96-3

Molekularformel

C11H15NO5

Molekulargewicht

241.24 g/mol

IUPAC-Name

methyl 5-(diethoxymethylideneamino)furan-2-carboxylate

InChI

InChI=1S/C11H15NO5/c1-4-15-11(16-5-2)12-9-7-6-8(17-9)10(13)14-3/h6-7H,4-5H2,1-3H3

InChI-Schlüssel

UWHZJRGWMVAQIA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=NC1=CC=C(O1)C(=O)OC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.